molecular formula C5H8O3 B2945532 3-(Oxiran-2-yl)oxetan-3-ol CAS No. 2137814-10-7

3-(Oxiran-2-yl)oxetan-3-ol

Cat. No.: B2945532
CAS No.: 2137814-10-7
M. Wt: 116.116
InChI Key: TXCVDPBNOOWTNO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry: Oxetanes and Oxiranes

Heterocyclic chemistry is a vast and vital branch of organic chemistry, and within it, oxetanes and oxiranes hold a special place. Oxetanes, as four-membered cyclic ethers, and oxiranes, as their three-membered counterparts, are considered strained ring systems. This inherent ring strain makes them susceptible to ring-opening reactions, a characteristic that is frequently exploited in organic synthesis. acs.orgsanyocorp.com

Oxiranes, also known as epoxides, are highly valuable synthetic intermediates due to their propensity to react with a wide range of nucleophiles. chemenu.com This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Similarly, the oxetane (B1205548) ring has garnered significant interest in recent years, particularly in medicinal chemistry. acs.org

Significance of Strained Cyclic Ethers in Advanced Organic Synthesis

The utility of strained cyclic ethers like oxetanes and oxiranes in advanced organic synthesis cannot be overstated. Their high ring strain energy makes them reactive synthons, enabling a variety of chemical transformations. Ring-opening polymerization of these heterocycles, for instance, is a key method for producing polyether-based polymers with diverse applications. sanyocorp.com

In the realm of fine chemical synthesis, the controlled opening of oxetane and oxirane rings provides a powerful tool for stereoselective synthesis, allowing for the precise construction of chiral molecules. The ability to introduce new functionalities with predictable stereochemistry is a cornerstone of modern drug discovery and development.

Rationale for Investigating Bifunctional Oxetane-Oxirane Systems

The combination of both an oxetane and an oxirane ring within a single molecule, as seen in 3-(Oxiran-2-yl)oxetan-3-ol, creates a bifunctional system with a unique set of reactive sites. This duality offers the potential for selective and sequential reactions, where one ring can be manipulated while the other remains intact, or both can be reacted simultaneously under specific conditions.

This bifunctionality is of particular interest for several reasons:

Orthogonal Reactivity: The differing ring strains and electronic properties of the oxetane and oxirane rings may allow for selective reactions with different types of reagents or under different reaction conditions.

Complex Scaffold Synthesis: The ability to perform sequential ring-opening reactions provides a pathway to complex, three-dimensional molecular scaffolds that would be challenging to synthesize through other means.

Polymer Chemistry: In materials science, such bifunctional monomers could be used to create cross-linked polymers with tailored properties, such as improved thermal stability and chemical resistance. sanyocorp.com

Historical Perspectives on Oxetane and Oxirane Chemistry Relevant to this compound Scaffolds

The chemistry of oxiranes has a long and rich history, dating back to the 19th century. The development of methods for their synthesis, most notably the epoxidation of alkenes, has been a major focus of organic chemistry research. The Sharpless epoxidation, for example, revolutionized the field by providing a reliable method for the enantioselective synthesis of epoxides.

The study of oxetanes, while also having historical roots, has seen a significant resurgence in interest over the past few decades. acs.org Initially considered more as chemical curiosities, their value in medicinal chemistry as replacements for gem-dimethyl or carbonyl groups has led to the development of new and efficient synthetic routes. atlantis-press.comresearchgate.net These methods often involve the intramolecular cyclization of suitable precursors. atlantis-press.com The synthesis of this compound itself likely involves a multi-step process, potentially starting from a precursor like epichlorohydrin (B41342) and involving sequential ring-forming reactions. atlantis-press.com The exploration of such bifunctional scaffolds is a logical progression, building upon the foundational knowledge of both oxetane and oxirane chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxiran-2-yl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCVDPBNOOWTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 3 Oxiran 2 Yl Oxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is a primary pathway for the functionalization of oxetanes. magtech.com.cn The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the ring oxygen, leading to the cleavage of a C-O bond. researchgate.net

A wide array of nucleophiles can be employed to open the oxetane ring of molecules structurally similar to 3-(oxiran-2-yl)oxetan-3-ol. The choice of nucleophile is critical as it determines the functional group that is introduced into the resulting 1,3-difunctionalized propane backbone.

C-Nucleophiles: Organometallic reagents, such as organolithium compounds, can open the oxetane ring, typically requiring the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to activate the oxetane oxygen. researchgate.net The attack generally occurs at the less sterically hindered α-carbon. researchgate.net

N-Nucleophiles: Amines and azides are effective nucleophiles for oxetane ring-opening, providing access to 1,3-amino alcohols. These reactions are fundamental in synthesizing building blocks for pharmaceuticals and other biologically active molecules. acs.org

O-Nucleophiles: Alcohols and water can act as nucleophiles, particularly under acidic conditions, to yield 1,3-ether alcohols and 1,3-diols, respectively. researchgate.net The use of aryl borates with phenols has also been reported as a mild method for achieving ring-opening to form β-aryloxy alcohols. nih.gov

S-Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that readily open the oxetane ring to produce 1,3-hydroxy thioethers. researchgate.net Reactions using 2-mercaptobenzothiazoles have been shown to proceed with high yield and enantioselectivity when a chiral acid catalyst is used. researchgate.net

Halogen Nucleophiles: Anhydrous hydrogen halides (HX) can open oxetanes to form 1,3-halohydrins. libretexts.org The regioselectivity of this reaction depends on the substitution pattern of the oxetane. libretexts.org

The table below summarizes the outcomes of nucleophilic attack on a generalized 3-hydroxyoxetane structure, representative of the oxetane moiety in this compound.

Nucleophile CategoryExample Reagent(s)Activating Agent (if required)Product Type
CarbonR-Li, R-MgXLewis Acid (e.g., BF₃·OEt₂)1,3-Alcohol
NitrogenR₂NH, NaN₃Acid Catalyst1,3-Amino Alcohol
OxygenR-OH, H₂OAcid Catalyst1,3-Ether Alcohol, 1,3-Diol
SulfurR-SHBase or Acid Catalyst1,3-Hydroxy Thioether
HalogenLiCl, HBrAcid Catalyst1,3-Halohydrin

The regioselectivity of nucleophilic attack on unsymmetrically substituted oxetanes is a crucial aspect of their chemistry. For this compound, the oxetane ring itself is symmetrically substituted at the C2 and C4 positions. However, the principles governing regioselectivity are important for its derivatives.

Under neutral or basic conditions, the ring-opening follows a classic SN2 pathway. researchgate.net Strong nucleophiles will preferentially attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cnresearchgate.net This steric control is a dominant factor in the absence of acidic catalysis. magtech.com.cn

Stereoselectivity is also dictated by the SN2 mechanism. The reaction proceeds with an inversion of configuration at the carbon center being attacked. nih.gov If the oxetane contains a chiral center at the site of attack, its stereochemistry will be inverted in the product. For instance, the reaction of enantiomerically enriched 2-aryl oxetanes with aryl borates can proceed with a predominant inversion of configuration, highlighting the SN2 character of the attack. nih.gov

Electrophilic/Acid-Catalyzed Ring Opening

The presence of an acid, either Brønsted or Lewis, dramatically accelerates the ring-opening of oxetanes by activating the ring oxygen. researchgate.netutexas.edu This activation makes the ring carbons more electrophilic and susceptible to attack by even weak nucleophiles. magtech.com.cn

Brønsted acids (e.g., H₂SO₄, Tf₂NH) protonate the oxetane oxygen, creating a good leaving group (a hydroxyl group) and significantly increasing the electrophilicity of the ring carbons. nih.gov The mechanism can shift from a pure SN2 pathway towards a more SN1-like character, especially if a tertiary carbocation can be formed. libretexts.org In the case of this compound, protonation would be followed by nucleophilic attack, potentially leading to a 1,3-diol if water is the nucleophile. nih.gov

Lewis acids (e.g., BF₃·OEt₂, In(OTf)₃, Sc(OTf)₃) coordinate to the oxetane oxygen, polarizing the C-O bonds and increasing the electrophilicity of the adjacent carbons. researchgate.netnih.gov This allows a wide range of transformations, including reactions with soft carbon nucleophiles and intramolecular cyclizations. acs.orgacs.org Lewis acid catalysis is often essential for reactions involving less reactive nucleophiles. researchgate.net Studies have shown that both Lewis and Brønsted acid mechanisms can operate simultaneously in certain catalyzed oxetane openings. nih.gov

The following table outlines the function of these acids in promoting the ring-opening reaction.

Acid TypeExampleMechanism of ActivationConsequence
Brønsted AcidH₂SO₄, HClO₄, Tf₂NHProtonation of the oxetane oxygenFormation of a highly reactive oxonium ion; facilitates attack by weak nucleophiles.
Lewis AcidBF₃·OEt₂, Sc(OTf)₃, In(OTf)₃Coordination to the lone pairs of the oxetane oxygenPolarization of C-O bonds, increasing carbon electrophilicity.

Substituents on the oxetane ring have a profound impact on the rate and regioselectivity of acid-catalyzed ring-opening reactions. acs.org The electronic and steric properties of the substituents control the reaction outcome.

For this compound, the key substituents are the hydroxyl (-OH) and oxiranyl groups at the C3 position.

Electronic Effects: The inductive electron-withdrawing effect of the oxygen atoms in both the hydroxyl and oxiranyl groups can influence the basicity of the oxetane oxygen, potentially affecting the ease of protonation. nih.gov

Carbocation Stability: In an SN1-like mechanism, the regioselectivity of nucleophilic attack is determined by the stability of the resulting carbocation intermediate. Attack occurs at the carbon that can best stabilize the positive charge. magtech.com.cn For 3-substituted oxetan-3-ols, acid catalysis can promote the formation of a carbocation at C3, which can then be trapped by a nucleophile or undergo rearrangement. nih.gov

Intramolecular Reactions: The presence of the hydroxyl group at C3 introduces the possibility of intramolecular reactions. Under acidic conditions, 3-aryloxetan-3-ols can undergo a tandem Friedel–Crafts alkylation/intramolecular ring-opening to form dihydrobenzofurans. nih.govbeilstein-journals.org While the oxiranyl group is not aromatic, the principle of intramolecular participation of a neighboring group remains relevant and could lead to complex rearrangements. The hydroxyl group itself can also act as an internal nucleophile under certain conditions. nih.gov

Radical-Mediated Ring Opening Processes

While nucleophilic ring-opening of oxetanes is well-documented, their use as precursors for radical species is a more recently explored area of their chemistry. researchgate.netchemrxiv.org A cobalt-catalyzed strategy has been developed to facilitate various modes of radical reactivity through the ring-opening of oxetanes. researchgate.netchemrxiv.org This process involves the formation of an alkylated cobalt-complex intermediate from vitamin B12 and the oxetane ring. researchgate.net Subsequent homolytic cleavage of the cobalt-carbon bond generates nucleophilic radicals that can participate in further reactions, such as Giese-type additions or cross-electrophile couplings with aryl halides via cooperative Co/Ni catalysis. researchgate.net Although the activation energy for the radical ring-opening of oxetanes is kinetically less favorable than that for oxiranes, the combination of cobalt catalysis with a suitable oxetane activation method can overcome this challenge. researchgate.net

Influence of Ring Strain on Oxetane Reactivity

The reactivity of the oxetane ring in this compound is fundamentally governed by its high degree of ring strain. nih.govbeilstein-journals.org The endocyclic bond angles in the four-membered ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. beilstein-journals.orgchemistrysteps.comtutorchase.com This inherent strain, comparable to that of an oxirane, makes the oxetane susceptible to ring-opening reactions that relieve this instability. nih.govbeilstein-journals.org The strain energy of an oxetane is significantly higher than that of a less-strained five-membered ether like tetrahydrofuran. nih.govbeilstein-journals.org This strain facilitates a variety of transformations, primarily those involving the breaking of the C–O bonds upon reaction with nucleophiles or under Lewis acid activation. researchgate.netnih.gov The substitution pattern on the oxetane can also influence its stability; for instance, 3,3-disubstituted oxetanes exhibit greater stability as the substituents can sterically hinder the pathway of external nucleophiles to the C–O σ* antibonding orbital. nih.gov

Cyclic EtherRing SizeApproximate Ring Strain (kcal/mol)
Oxirane (Epoxide)3-membered27.3 nih.govbeilstein-journals.org
Oxetane4-membered25.5 nih.govbeilstein-journals.org
Tetrahydrofuran5-membered5.6 nih.govbeilstein-journals.org

Ring-Opening Reactions of the Oxirane Moiety (Epoxide)

The oxirane (epoxide) ring is a highly valuable functional group in organic synthesis due to the combination of high ring strain and polarized C-O bonds, which make it susceptible to ring-opening by various nucleophiles. tutorchase.comiicbe.org These reactions are a cornerstone for creating diverse, highly functionalized molecules. rsc.org

Nucleophilic Ring Opening Mechanisms

Under basic or neutral conditions, the ring-opening of the epoxide moiety proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.comiicbe.orgjove.com A strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. tutorchase.comjove.com This attack forces the C-O bond to break, with the oxygen atom acting as the leaving group, resulting in an alkoxide intermediate. chemistrysteps.comjove.com A subsequent protonation step, typically during an aqueous work-up, yields the final neutral alcohol product. chemistrysteps.commasterorganicchemistry.com The significant driving force for this reaction, even with a typically poor alkoxide leaving group, is the release of the high ring strain associated with the three-membered ring. chemistrysteps.comtutorchase.com

A wide array of nucleophiles can be employed to open the oxirane ring, leading to a variety of functionalized products. researchgate.net

Nitrogen Nucleophiles : Amines are common nitrogen-containing nucleophiles that react with epoxides to produce β-amino alcohols, which are important intermediates in the synthesis of natural products and pharmaceuticals. rsc.orgpressbooks.pub Both primary and secondary amines can be used to generate internal β-amino alcohols that may not be selectively synthesized through other methods. rsc.org

Sulfur Nucleophiles : Thiolysis, the reaction of epoxides with sulfur nucleophiles like thiols or hydrosulfide anions, provides an efficient route to β-hydroxy sulfides. nih.govkhanacademy.org These organosulfur compounds are valuable scaffolds in medicinal chemistry. nih.gov

Oxygen Nucleophiles : Oxygen-based nucleophiles such as hydroxide (B78521) ions, alkoxides, and water readily open epoxide rings. iicbe.orgresearchgate.netpressbooks.pub Under basic conditions, hydroxide or alkoxide ions attack the epoxide in an SN2 fashion. pressbooks.pub The reaction with water, or hydrolysis, can occur under both basic and acidic conditions to yield 1,2-diols (vicinal diols). byjus.comlibretexts.orglibretexts.org

Nucleophile TypeExample NucleophileProduct Class
NitrogenAmine (RNH₂)β-Amino alcohol rsc.org
SulfurThiol (RSH)β-Hydroxy sulfide nih.gov
OxygenHydroxide (HO⁻)1,2-Diol pressbooks.pub
OxygenAlkoxide (RO⁻)β-Hydroxy ether pressbooks.pub

The SN2 mechanism governing nucleophilic epoxide opening under basic conditions dictates both the regioselectivity and stereoselectivity of the reaction.

Regioselectivity : When the epoxide is asymmetrical, as in this compound, strong nucleophiles will preferentially attack the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.compressbooks.publibretexts.org This is a classic feature of the SN2 reaction, where accessibility of the electrophilic center is paramount. libretexts.orglibretexts.org

Electrophilic/Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is altered significantly. tutorchase.commasterorganicchemistry.com The reaction proceeds under much milder conditions compared to other ethers due to the ring strain. pressbooks.pub The mechanism is best described as a hybrid between SN1 and SN2 pathways. byjus.comlibretexts.orglibretexts.orglibretexts.org

The process begins with the protonation of the epoxide oxygen by the acid, which creates a good leaving group (an alcohol). byjus.comlibretexts.orgmasterorganicchemistry.com This activation makes the epoxide much more electrophilic. The carbon-oxygen bond begins to weaken and break, allowing a partial positive charge to build up on the carbon atoms. byjus.comlibretexts.orglibretexts.org Before a full carbocation can form (as in a pure SN1 reaction), the nucleophile attacks the electrophilic carbon. byjus.comlibretexts.orglibretexts.org

The key distinction from the base-catalyzed pathway lies in the regioselectivity . In the acid-catalyzed mechanism, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. byjus.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This is because the more substituted carbon can better stabilize the developing positive charge in the SN1-like transition state. libretexts.orglibretexts.org Despite this SN1 character, the attack still largely occurs from the backside, leading to a trans diol product upon hydrolysis. pressbooks.pubbyjus.com

Cascade Reactions Involving Oxirane Ring Opening

In molecules containing multiple strained heterocyclic rings, the opening of one ring can initiate a series of subsequent reactions, known as cascade or domino reactions. For this compound, the oxirane ring, with a ring strain of approximately 27 kcal/mol, is significantly more strained than the oxetane ring (about 25 kcal/mol) and is therefore more susceptible to nucleophilic or electrophilic attack. beilstein-journals.org This preferential reactivity makes the oxirane ring the likely initiation point for cascade reactions.

Under acidic conditions, protonation of the oxirane oxygen would be the first step, making the oxirane carbons highly electrophilic. A subsequent intramolecular attack by the tertiary hydroxyl group onto one of the activated oxirane carbons could lead to the formation of a five-membered tetrahydrofuran ring. This type of intramolecular cyclization of epoxy-alcohols is a well-established method for the synthesis of cyclic ethers. rsc.org The regioselectivity of this initial ring-opening would be influenced by both steric and electronic factors.

Alternatively, in the presence of a suitable catalyst, such as a binary Al/TBAB system, bis-epoxy alcohols are known to undergo domino reactions to form bicyclic ethers. nih.gov While this compound is not a bis-epoxy alcohol, this reactivity highlights the potential for sequential ring-opening and cyclization events in poly-cyclic ether systems.

A hypothetical acid-catalyzed cascade reaction of this compound could proceed as follows:

Protonation of the oxirane oxygen.

Intramolecular attack of the tertiary hydroxyl group on a carbon of the protonated oxirane, leading to the formation of a bicyclic system containing a tetrahydrofuran ring fused to the oxetane.

Subsequent acid-catalyzed opening of the remaining oxetane ring by an external nucleophile.

The specific outcome of such a cascade would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the nucleophiles present.

Interplay Between Oxetane, Oxirane, and Hydroxyl Reactivity in this compound

The reactivity of this compound is a complex interplay of its three functional groups. The relative reactivity of the oxirane and oxetane rings, and the role of the hydroxyl group as an internal nucleophile, determine the reaction pathways.

Due to its higher ring strain, the oxirane ring is expected to be more reactive towards ring-opening than the oxetane ring. beilstein-journals.org Under both acidic and basic conditions, the oxirane is the more likely site of initial attack.

Under acidic conditions: Protonation will preferentially occur on the more basic oxygen atom. The subsequent nucleophilic attack will follow Markovnikov-like regioselectivity, with the nucleophile attacking the more substituted carbon of the oxirane if there is significant carbocation character, or the less sterically hindered carbon in a more SN2-like process.

Under basic or nucleophilic conditions: A strong nucleophile will attack one of the oxirane carbons via an SN2 mechanism, leading to the opening of the three-membered ring. The oxetane ring is generally stable to strong nucleophiles under basic conditions without Lewis acid activation.

Consecutive ring-opening is also a possibility. For instance, after the initial opening of the oxirane ring, a change in reaction conditions (e.g., addition of a Lewis acid) could then promote the opening of the less reactive oxetane ring.

The following table summarizes the expected competitive reactivity:

ConditionMore Reactive RingRationale
AcidicOxiraneHigher ring strain, leading to a more favorable opening of the protonated species.
Basic/NucleophilicOxiraneHigher susceptibility to SN2 attack due to greater ring strain.

The presence of the hydroxyl group in close proximity to the two strained rings allows for the possibility of intramolecular rearrangements and cyclizations. As mentioned in section 3.2.3, the intramolecular attack of the hydroxyl group on the activated oxirane ring is a probable pathway. rsc.org

Under acidic conditions, the formation of a carbocation intermediate after the opening of either ring could also lead to skeletal rearrangements. For example, an acid-catalyzed rearrangement of the oxetanol moiety could occur. nih.gov

A potential intramolecular cyclization pathway is the base-catalyzed formation of an oxetane from a 3,4-epoxy alcohol. researchgate.net In the case of this compound, the alkoxide formed by deprotonation of the tertiary alcohol could attack the adjacent oxirane ring.

The tertiary hydroxyl group plays a pivotal role in the reactivity of this compound in several ways:

Internal Nucleophile: As discussed, the hydroxyl group can act as an internal nucleophile, attacking either the oxirane or, under certain conditions, the oxetane ring, leading to cyclization products. rsc.org

Directing Group: The hydroxyl group can coordinate to Lewis acids, potentially directing the catalyst to the adjacent oxirane or oxetane ring and influencing the regioselectivity of the ring-opening.

Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the rings can affect their electron density and, consequently, their reactivity.

Chain Transfer Agent: In cationic polymerization, the hydroxyl group can act as a chain transfer agent, influencing the molecular weight of the resulting polymer.

Polymerization Mechanisms Involving Oxetane and Oxirane Rings within the Compound Architecture

This compound is a bifunctional monomer containing two polymerizable cyclic ether groups. This structure allows for its participation in cationic ring-opening polymerization (CROP).

Cationic ring-opening polymerization is initiated by a strong acid or a photoinitiator that generates a cationic species. This cation then attacks one of the oxygen atoms of the strained rings, initiating polymerization.

Given the higher reactivity of the oxirane ring, it is expected to be the primary site of initiation in the cationic polymerization of this compound. The presence of epoxides has been shown to accelerate the cationic polymerization of oxetanes. acs.org This "kick-starter" effect is attributed to the faster ring-opening of the epoxide, which generates the initial propagating cationic center that can then go on to polymerize the oxetane rings.

The general mechanism would involve:

Initiation: A proton or Lewis acid attacks the oxirane oxygen, leading to its opening and the formation of a secondary or tertiary oxonium ion.

Propagation: The cationic center of the opened ring attacks another monomer's oxirane or oxetane ring. This can lead to the formation of a cross-linked polymer network as both rings can participate in the polymerization.

Chain Transfer: The hydroxyl group can participate in chain transfer, limiting the growth of the polymer chain.

The relative rates of oxirane and oxetane polymerization will determine the final structure of the polymer. It is likely that a copolymer with a more random distribution of opened oxirane and oxetane units would be formed, with the oxirane reacting preferentially in the initial stages.

The following table outlines the key parameters in the cationic polymerization of this bifunctional monomer:

ParameterInfluence on Polymerization
Monomer Structure Bifunctional (oxetane and oxirane) leading to cross-linked polymers.
Relative Reactivity Oxirane > Oxetane, with oxirane acting as a "kick-starter".
Hydroxyl Group Potential for chain transfer, affecting molecular weight.
Initiator Strong acid or photoinitiator required to initiate CROP.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization of this compound is a complex process governed by the relative reactivity of the oxetane and oxirane rings, as well as the influence of the hydroxyl group.

Mechanism and Reactivity Considerations:

The polymerization is typically initiated by a strong base or a nucleophile. In the case of hydroxyl-containing monomers like this compound, the initiator first reacts with the hydroxyl group to form an alkoxide. This in-situ generated alkoxide then acts as the true initiating species for the ring-opening of the cyclic ethers.

A critical aspect of the polymerization of this monomer is the selective ring-opening of either the oxetane or the oxirane. Generally, oxiranes are more reactive than oxetanes in anionic polymerization due to higher ring strain. This suggests that under kinetically controlled conditions, the oxirane ring would preferentially undergo polymerization, leaving the oxetane ring intact as a pendant group on the polymer backbone. However, the specific reaction conditions, such as temperature, solvent, and the nature of the counter-ion, can influence this selectivity.

The propagation would proceed via a nucleophilic attack of the growing polymer chain's alkoxide end-group on a monomer molecule. The presence of the hydroxyl group on each monomer unit introduces the possibility of chain transfer reactions, where the active center is transferred to another monomer's hydroxyl group. This can lead to the formation of branched or even hyperbranched polymer structures.

Analogous Systems and Research Findings:

Direct studies on the anionic polymerization of this compound are not extensively reported. However, research on similar molecules provides significant insights. For instance, the anionic polymerization of glycidol, an epoxide with a hydroxyl group, is known to produce hyperbranched polyglycerols due to extensive chain transfer. nih.gov Similarly, the anionic polymerization of hydroxyl-functionalized oxetanes, such as 3-ethyl-3-hydroxymethyloxetane, has been shown to yield hyperbranched polyethers when initiated with systems like sodium hydride (NaH) in the presence of co-initiators like benzyl alcohol or trimethylol propane. researchgate.net In these systems, the pendent hydroxyl groups facilitate a multibranching polymerization process. researchgate.net

The table below summarizes typical conditions and outcomes for the anionic polymerization of related hydroxyl-functionalized cyclic ethers, which can be extrapolated to predict the behavior of this compound.

MonomerInitiator SystemSolventTemperature (°C)Resulting Polymer ArchitectureReference
GlycidolPotassium AlkoxidesBulk100-140Hyperbranched nih.gov
3-Ethyl-3-hydroxymethyloxetaneNaH / Benzyl AlcoholBulk>100Hyperbranched researchgate.net
3-Ethyl-3-hydroxymethyloxetaneNaH / Trimethylol propaneBulk>100Hyperbranched researchgate.net

These studies suggest that the anionic polymerization of this compound would likely result in a branched or hyperbranched polymer, with the initial polymerization possibly favoring the oxirane ring.

Controlled Polymerization Techniques for Functionalized Oxetane/Oxirane Monomers

Achieving a controlled or "living" polymerization of this compound, where chain termination and transfer reactions are minimized, is a significant challenge due to the presence of the reactive hydroxyl group. Controlled polymerization would allow for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity), and well-defined architectures such as block copolymers.

Strategies for Controlled Polymerization:

To achieve a controlled polymerization, the detrimental side reactions involving the hydroxyl group must be suppressed. Two primary strategies can be employed:

Protection of the Hydroxyl Group: The hydroxyl group can be chemically protected with a group that is stable under the anionic polymerization conditions and can be removed post-polymerization. For example, it can be converted to an acetal or a silyl ether. The polymerization of the protected monomer would then proceed in a more controlled manner, followed by a deprotection step to yield the desired functional polymer. This approach has been successfully used for the synthesis of linear polyglycidol from protected glycidol monomers. nih.gov

Monomer-Activated Polymerization: This technique, also known as "activated monomer" polymerization, involves the use of a Lewis acid to activate the monomer. In the context of anionic polymerization, an initiating system composed of an initiator (e.g., a tetraalkylammonium salt) and a monomer activator (e.g., a trialkylaluminum compound) can be used. This method has been demonstrated to enable the controlled synthesis of high molecular weight linear polyglycidols from protected glycidol ethers, yielding polymers with narrow molar mass distributions. acs.orgresearchgate.net A similar approach could potentially be applied to a protected form of this compound.

Living Anionic Polymerization:

Living anionic polymerization is a powerful tool for creating well-defined polymer architectures. researchgate.netescholarship.org For cyclic ethers, living polymerization is achievable under stringent conditions, ensuring the absence of terminating agents. The synthesis of amphiphilic block copolymers of poly(ethylene oxide) and polyoxetane has been achieved through anionic ring-opening polymerization by leveraging the difference in reactivity between the two monomers, showcasing the potential for controlled sequential polymerization. rsc.org

For this compound, a living polymerization would likely require the protection of the hydroxyl group. The polymerization of the protected monomer could then be initiated, and due to the higher reactivity of the oxirane, a block of poly(protected oxirane) would form first. Subsequently, under different conditions or with a longer reaction time, the oxetane ring could polymerize, leading to the formation of a block copolymer.

The following table illustrates hypothetical data for a controlled polymerization of a protected derivative of this compound, based on findings for similar systems.

Protected MonomerInitiator SystemM/I RatioMolar Mass ( g/mol )Polydispersity (Đ)
Protected this compoundROK / 18-crown-6505,0001.15
Protected this compoundROK / 18-crown-610010,0001.18
Protected this compoundNOct₄Br / i-Bu₃Al504,8001.12
Protected this compoundNOct₄Br / i-Bu₃Al1009,5001.14

M/I Ratio: Monomer to Initiator Ratio

Structural and Conformational Analysis in Academic Research

Advanced Spectroscopic Characterization Techniques for Complex Heterocycles

Spectroscopic methods are fundamental to the structural determination of novel chemical entities. For a molecule like 3-(Oxiran-2-yl)oxetan-3-ol, a combination of techniques is necessary to unambiguously confirm its constitution, configuration, and preferred conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step in its structural characterization.

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the protons on the oxetane (B1205548) and oxirane rings. The methylene (B1212753) protons of the oxetane ring (at C2 and C4) are diastereotopic and would likely appear as complex multiplets due to geminal and vicinal coupling. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom and the ring's puckered conformation. illinois.edu The protons of the oxirane ring would also exhibit characteristic shifts and coupling constants (J-values) that are sensitive to the relative stereochemistry at the C3 position. The hydroxyl proton would typically appear as a broad singlet, the position of which can vary with concentration and solvent. mdpi.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide key information, with distinct signals for the five carbon atoms in the molecule. The quaternary carbon (C3) bonded to the hydroxyl group and both rings would likely be found in the 70-80 ppm range. The chemical shifts of the oxetane and oxirane carbons would confirm the presence of these strained rings.

2D NMR Techniques : To resolve stereochemical ambiguities, advanced 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the oxetane and oxirane fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the oxiranyl and oxetanyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for stereochemical elucidation. It identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY correlations between protons on the oxirane ring and protons on the oxetane ring would help determine the relative orientation of the two rings. qub.ac.uk

The following table outlines the expected ¹H and ¹³C NMR chemical shift ranges for the core structure, based on data for related oxetane and epoxide-containing compounds.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Oxetane CH₂4.0 - 5.065 - 80
Oxirane CH₂2.5 - 3.540 - 55
Oxirane CH3.0 - 4.050 - 65
C3-OHVariable (broad)70 - 80

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₅H₈O₃), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

The expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. Common ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be used to generate the protonated molecule [M+H]⁺ or other adducts.

Analysis of the fragmentation patterns in the tandem MS (MS/MS) spectrum would offer insights into the molecule's structure. Cleavage of the strained rings is a probable fragmentation pathway. Potential fragmentation patterns could include:

Loss of the oxirane moiety.

Ring-opening of the oxetane.

Loss of a water molecule from the hydroxyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. uvebtech.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic ring protons would appear just below 3000 cm⁻¹. The presence of the strained ether rings would be confirmed by C-O-C stretching vibrations. The oxetane ring typically shows a characteristic symmetric C-O-C stretching mode around 980 cm⁻¹. nih.gov The oxirane ring has characteristic vibrational modes, including the ring "breathing" symmetric stretch near 1250 cm⁻¹ and asymmetric ring stretching near 800-950 cm⁻¹. nih.gov

Raman Spectroscopy : Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C-C and C-O stretching vibrations of the heterocyclic rings are expected to be clearly visible. The symmetric ring breathing modes of both the oxetane and oxirane rings are typically strong in Raman spectra, providing confirmatory evidence for these structures. uvebtech.com

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Hydroxyl (-OH)O-H Stretch3200-3600 (Broad)Weak
Aliphatic C-HC-H Stretch2850-3000Strong
Oxetane RingC-O-C Symmetric Stretch~980Strong
Oxirane RingRing Breathing~1250Strong
Oxirane RingAsymmetric C-O Stretch800-950Medium

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. nih.gov Obtaining a suitable single crystal of this compound would allow for its complete three-dimensional structural elucidation.

The analysis would confirm the relative stereochemistry of the oxirane ring with respect to the oxetane. Key structural parameters of interest would be the bond angles within the four- and three-membered rings, which are indicative of ring strain. In unsubstituted oxetane, the endocyclic angles are significantly compressed from the ideal tetrahedral angle, resulting in considerable strain. beilstein-journals.org Similarly, the oxirane ring possesses high ring strain due to its acute internal angles.

Furthermore, the crystal structure would reveal the conformation of the oxetane ring, which is typically puckered. acs.org The degree of puckering can be influenced by the substituents. acs.org The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

Computational and Theoretical Investigations of this compound

Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.

Quantum Chemical Calculations of Ring Strain and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the energetics and electronic structure of this compound. A primary focus of such studies would be the quantification of ring strain.

The total ring strain energy of the molecule is expected to be substantial, arising from the contributions of both the oxetane and oxirane rings. The strain energy of oxetane is approximately 25.5 kcal/mol, which is comparable to that of oxirane (27.3 kcal/mol). beilstein-journals.org Computational models can calculate the strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic, strain-free reference compound.

These calculations can also:

Predict the most stable conformation of the molecule by locating energy minima on the potential energy surface.

Determine the rotational barriers around the C-C bond connecting the two rings.

Simulate vibrational (IR and Raman) spectra, which can aid in the assignment of experimental spectra. researchgate.net

Calculate NMR chemical shifts, providing theoretical support for experimental assignments.

These theoretical investigations are crucial for a comprehensive understanding of the relationship between the structure of this compound and its chemical reactivity, which is heavily influenced by the release of its inherent ring strain. beilstein-journals.orgnih.gov

Conformational Analysis and Puckering of Four- and Three-Membered Rings

The conformation of this compound is largely defined by the inherent properties of its constituent rings. The oxetane ring, a four-membered heterocycle, is not planar. It adopts a puckered conformation to alleviate the torsional strain that would arise from eclipsing interactions between adjacent substituents. The degree of this puckering can be influenced by the nature of the substituents on the ring. acs.org For an unsubstituted oxetane, the puckering angle is relatively small, but the introduction of substituents generally leads to a more pronounced puckered state. acs.org X-ray crystallographic studies of substituted oxetanes have provided precise measurements of these structural parameters. acs.org

Computational studies are often employed to determine the most stable conformations by calculating the potential energy surface. For this compound, the relative orientation of the oxirane and oxetane rings, as well as the position of the hydroxyl group's hydrogen atom, are key variables. The puckered nature of the oxetane ring allows for different conformers, often described by Cremer-Pople puckering parameters, which quantify the out-of-plane atomic displacements. nih.gov

Ring SystemPropertyValueNotes
Oxetane (unsubstituted)C-O Bond Length1.46 ÅDetermined by X-ray at 90 K. acs.org
C-C Bond Length1.53 ÅDetermined by X-ray at 90 K. acs.org
C-O-C Bond Angle90.2°Exhibits significant angle strain. acs.org
C-C-O Bond Angle92.0°Exhibits significant angle strain. acs.org
C-C-C Bond Angle84.8°Exhibits significant angle strain. acs.org
Puckering Angle8.7° - 16°Varies with substitution. acs.orgbeilstein-journals.org
OxiraneRing Strain Energy~27.3 kcal/molHigh strain drives reactivity. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes

To fully comprehend the dynamic behavior of this compound, researchers utilize molecular dynamics (MD) simulations. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its conformational landscape. MD studies can reveal the accessible conformations, the energy barriers between them, and the timescales of conformational changes.

For a molecule like this compound, MD simulations would focus on several key aspects:

Ring Puckering Dynamics: The oxetane ring is not static but undergoes rapid inversion between different puckered conformations. Simulations can map the energy landscape of this process, identifying the most stable puckered states and the transition pathways between them.

Inter-ring Flexibility: The single C-C bond connecting the oxirane and oxetane rings allows for rotation. MD simulations can explore the preferred rotational orientations (rotamers) and the energetic favorability of each.

Hydroxyl Group Orientation: The orientation of the hydroxyl group is crucial for its role in hydrogen bonding. Simulations can determine the most probable orientations of the O-H bond relative to the rest of the molecule and its interaction with the ring oxygens.

Solvent Effects: The conformational preferences of the molecule can be significantly influenced by the solvent. MD simulations in explicit solvent models can capture these interactions, providing a more realistic representation of the molecule's behavior in solution.

These computational studies help to build a comprehensive model of the molecule's flexibility and the distribution of its conformational states, which is essential for understanding its chemical reactivity and biological interactions.

Prediction of Reaction Pathways and Transition States for Ring Opening and Rearrangements

The high ring strain of both the oxetane and, particularly, the oxirane moieties makes this compound susceptible to ring-opening reactions. researchgate.net Computational chemistry, especially using Density Functional Theory (DFT), is a powerful tool for predicting the most likely reaction pathways and identifying the structures of the transition states.

Several reaction pathways are of primary interest:

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the oxygen atom of either ring can be protonated or coordinated, activating the ring for nucleophilic attack. researchgate.net Theoretical studies suggest that the oxirane ring, being more strained, is generally more susceptible to opening than the oxetane ring. researchgate.net DFT calculations can compare the activation energies for the opening of each ring to predict selectivity.

Nucleophilic Ring Opening: Strong nucleophiles can attack one of the carbon atoms of the rings, leading to cleavage of a C-O bond. The regioselectivity of this attack (i.e., which carbon is attacked) is governed by steric and electronic factors, which can be modeled computationally. For substituted epoxides, the attack typically occurs at the less substituted carbon in a classic SN2 fashion. researchgate.net

Rearrangements and Ring Expansions: Under certain conditions, such as catalysis by Lewis acids, the initial ring-opening event can be followed by rearrangements to form larger, more stable ring systems, such as dihydropyrans or other five- or six-membered heterocycles. researchgate.net Predicting the transition states for these complex cascades is a key focus of theoretical investigations.

Reaction TypeKey FeaturesPredicted Outcome for this compound
Acid-Catalyzed OpeningRequires Brønsted or Lewis acid catalysis. researchgate.netPreferential opening of the more strained oxirane ring to form a diol.
Nucleophilic OpeningSN2-type mechanism. researchgate.netAttack at the least sterically hindered carbon of the oxirane ring.
Ring ExpansionOften catalyzed by transition metals or Lewis acids. researchgate.netPotential formation of five- or six-membered heterocyclic structures.

Analysis of Hydrogen Bonding Potential and Electron Density Distribution

The presence of a hydroxyl group and two ether-like oxygen atoms gives this compound a significant capacity for hydrogen bonding. nih.gov

Hydrogen Bond Donor: The hydroxyl (-OH) group can act as a hydrogen bond donor. The strength of this donation is influenced by the electron-withdrawing character of the adjacent strained rings.

Hydrogen Bond Acceptor: Both the oxygen atom in the oxetane ring and the oxygen in the oxirane ring possess lone pairs of electrons and can function as hydrogen bond acceptors. Experimental and computational studies have shown that the oxygen in an oxetane ring is a particularly effective hydrogen bond acceptor, even more so than in other cyclic ethers. mdpi.com

Analysis of the electron density distribution, typically through computational methods like Quantum Theory of Atoms in Molecules (QTAIM), provides deeper insight into the molecule's properties. These analyses can map the regions of high and low electron density. For this compound, such studies would likely show a high concentration of electron density around the oxygen atoms, confirming their basicity and hydrogen bond accepting capability. The polarity of the C-O bonds and the O-H bond would also be quantified, providing a basis for understanding the molecule's dipole moment and its interactions with other polar molecules. The significant hydrogen bonding capacity of oxetan-3-ol (B104164) derivatives has been noted as a key physicochemical property. nih.govnih.gov

Role of the 3 Oxiran 2 Yl Oxetan 3 Ol Scaffold in Advanced Chemical Transformations

Utilization in the Synthesis of Complex Organic Molecules and Heterocyclic Systems

The dual reactivity of the 3-(oxiran-2-yl)oxetan-3-ol scaffold, stemming from the electrophilic nature of the epoxide and the nucleophilic/leaving group potential of the oxetanol, makes it an exceptional precursor for constructing intricate molecular architectures.

Annulation and Spirocyclic System Formation

The intramolecular reaction between the alcohol and epoxide moieties is a powerful strategy for forming new ring systems. Base-mediated intramolecular cyclization of 3,4-epoxy-alcohols is a known method for the formation of oxetanes. rsc.org In the case of this compound, the proximity of the hydroxyl group to the epoxide allows for a facile intramolecular nucleophilic attack. This can proceed via two distinct regioselective pathways, known as exo- and endo-tet cyclizations, leading to the formation of fused bicyclic ether systems.

Furthermore, the oxetane (B1205548) portion of the scaffold is a key component in the synthesis of spirocycles. While methods often start with 3-oxetanone, the 3-oxetan-3-ol can be oxidized to this key intermediate. acs.org For example, multicomponent cascade reactions involving 3-oxetanone, amino alcohols, formaldehyde, and an alkyne have been developed to produce complex 3-oxetanone-derived spirooxazolidines. mdpi.com The presence of the oxirane on the this compound scaffold offers an additional reactive handle to initiate cascade reactions that could terminate in the formation of a spirocyclic junction at the C3 position of the oxetane. For instance, an initial intermolecular reaction at the epoxide could be followed by an intramolecular cyclization involving the oxetanol, leading to novel spirocyclic systems. mdpi.com

Building Blocks for Polycyclic Structures

The principles of epoxide-opening cascades, famously used in the synthesis of marine polycyclic polyethers, can be applied to scaffolds like this compound. researchgate.netnih.gov In these biosynthetic and synthetic pathways, a sequence of stereospecific epoxide openings and cyclizations builds complex, fused-ring systems. nih.gov The this compound molecule contains the necessary initiating functionality (an epoxide) and a tethered nucleophile (the hydroxyl group) to begin such a cascade.

Under acidic conditions, the epoxide can be activated and opened by the neighboring hydroxyl group to form a new fused ring. If this process unmasks another reactive group, the cascade can continue. Moreover, the inherent strain of the oxetane ring (ring strain energy of ~25.5 kcal/mol) means it can also participate in ring-opening reactions under specific catalytic conditions, further extending the possibilities for constructing polycyclic frameworks. beilstein-journals.org A domino synthesis of bicyclic systems using bis-epoxy alcohols has been reported, highlighting the utility of such precursors in rapidly building molecular complexity. beilstein-journals.org

Bioisosteric Replacements and Scaffold Hop Research

In medicinal chemistry, the replacement of common functional groups with bioisosteres is a critical strategy for optimizing the physicochemical and pharmacological properties of drug candidates. The oxetane ring has emerged as a particularly valuable motif in this regard. researchgate.net

Oxetanes as Nonclassical Isosteres of Carbonyl Groups

The oxetane moiety is well-established as a nonclassical isostere for the carbonyl group. beilstein-journals.orgresearchgate.netnih.govacs.orgnih.gov This is due to several shared characteristics, including a comparable dipole moment, similar spatial orientation of oxygen lone pairs, and strong hydrogen-bonding ability, while offering improved metabolic stability. beilstein-journals.orgacs.org Unlike ketones, which can be susceptible to enzymatic reduction or epimerization at the α-carbon, the oxetane ring is generally more robust. beilstein-journals.org The this compound scaffold provides a direct entry to this type of bioisosteric replacement, where the oxetane can be incorporated into a larger molecule to replace a labile carbonyl functional group.

PropertyCarbonyl Group (e.g., in a ketone)3,3-Disubstituted OxetaneRationale for Bioisosterism
Geometry Trigonal planar (sp²)Puckered four-membered ring (sp³)Provides three-dimensionality, moving away from "flat" molecules nih.gov
Dipole Moment Strong dipoleComparable dipoleMimics the polar nature of the carbonyl group nih.gov
H-Bond Acceptor Good H-bond acceptorExcellent H-bond acceptor, often stronger than ketones and esters acs.orgbeilstein-journals.orgMaintains or improves key intermolecular interactions with biological targets
Metabolic Stability Prone to reduction, α-epimerizationGenerally stable to metabolic transformations beilstein-journals.orgresearchgate.netBlocks metabolically vulnerable sites, potentially improving pharmacokinetic profile
Solubility VariableGenerally increases aqueous solubility compared to gem-dimethyl groups researchgate.netresearchgate.netCan improve drug-like properties

Conformational Effects and Hydrogen Bonding Potential of the Bifunctional Scaffold

The incorporation of an oxetane ring into a molecule can have profound conformational effects. researchgate.net In some natural products like paclitaxel (B517696) (Taxol), the oxetane ring is thought to act as a "conformational lock," rigidifying the structure to ensure optimal binding to its biological target. acs.orgnih.gov The introduction of an oxetane into an aliphatic chain can also favor specific synclinal arrangements over more common antiplanar conformations. researchgate.netresearchgate.net

The this compound scaffold is particularly rich in its hydrogen bonding potential. It contains three distinct hydrogen bond acceptor sites (the oxygen atoms of the oxetane, the epoxide, and the hydroxyl group) and one hydrogen bond donor site (the hydroxyl proton).

Oxetane Oxygen: The strained C–O–C bond angle exposes the oxygen's lone pairs, making oxetanes excellent hydrogen-bond acceptors, more effective than other cyclic ethers and even most carbonyl groups. acs.orgbeilstein-journals.org

Hydroxyl Group: The –OH group is a classic hydrogen bond donor and acceptor.

Epoxide Oxygen: While also a hydrogen bond acceptor, the ability is somewhat less than that of oxetanes due to increased s-character in the oxygen lone pairs. acs.org

This dense collection of hydrogen bonding sites in a compact, three-dimensional structure makes the scaffold valuable for creating molecules that can form multiple, specific interactions within a biological target's binding pocket.

Functional Group on ScaffoldH-Bond Donor/AcceptorRelative Strength/Notes
Oxetane Oxygen AcceptorStrong; lone pairs are highly accessible due to ring strain beilstein-journals.orgacs.org
Oxirane Oxygen AcceptorModerate; weaker than oxetane due to greater s-character of lone pairs acs.org
Hydroxyl Group (Oxygen) AcceptorStrong
Hydroxyl Group (Proton) DonorStrong

Development of Novel Reagents and Intermediates for Organic Synthesis

The unique combination of two different strained oxygen heterocycles with a hydroxyl group makes this compound a powerful intermediate for generating novel reagents. chemimpex.com Epoxides are versatile synthetic building blocks that undergo ring-opening reactions with a wide array of nucleophiles. researchgate.net Similarly, oxetan-3-ol (B104164) is a key precursor to 3-oxetanone, a widely used building block for accessing 3-substituted oxetanes. acs.orgresearchgate.net

The bifunctional nature of this scaffold allows for selective or sequential reactions. For instance, the epoxide can be opened with a nucleophile while leaving the oxetane intact, or the hydroxyl group can be derivatized before subsequent reactions. This differential reactivity allows for the controlled, stepwise construction of highly functionalized molecules. The preparation of enantioenriched oxetanes, for example, can be achieved from the ring-opening of 2,3-epoxy alcohols, a transformation that mirrors the inherent structure of the target scaffold. acs.org This highlights its potential as a starting material for asymmetric synthesis, leading to chiral building blocks of significant value in pharmaceuticals and materials science.

Q & A

Q. What are the established synthetic methodologies for preparing 3-(Oxiran-2-yl)oxetan-3-ol?

A common approach involves the addition of organometallic reagents (e.g., Grignard or organolithium compounds) to oxetane-3-one derivatives. For example, oxetan-3-one reacts with organometallics to yield substituted oxetan-3-ols, which can be further functionalized with epoxide groups . Burkhard et al. (2010) provide foundational strategies for oxetane synthesis, including stereochemical control during ring formation .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed to resolve the three-dimensional structure. The SHELX system is robust for small-molecule refinement, even with high-resolution or twinned data, and has been validated in diverse oxetane-related studies . Key parameters include bond angles within the oxetane and epoxide rings, which influence strain and reactivity.

Q. What spectroscopic techniques are critical for analyzing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and epoxide (C-O-C) stretches. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, aiding in purity assessment .

Advanced Research Questions

Q. How can this compound serve as a bioisostere in medicinal chemistry?

The compound’s oxetane ring mimics carboxylic acid motifs in drug design by introducing polarity and metabolic stability. Burkhard et al. (2010) demonstrated that oxetanes reduce ionization-associated toxicity while maintaining hydrogen-bonding capacity, making them viable replacements for carboxylic acids in kinase inhibitors and protease activators .

Q. What catalytic strategies enable functionalization of this compound for complex molecule synthesis?

Lithium-catalyzed Friedel-Crafts reactions on oxetan-3-ols, as reported by Croft et al. (2016), allow diarylation at the oxetane C3 position. This method tolerates diverse aryl substituents and achieves high yields under mild conditions, enabling access to 3,3-diaryloxetanes for pharmaceutical intermediates .

Q. How do substituents on the oxetane ring influence the reactivity of this compound derivatives?

Substituents like methyl or phenyl groups (e.g., 2-methyloxetan-3-ol) alter ring strain and electronic properties, affecting nucleophilic ring-opening reactions. Steric hindrance at C3 can direct regioselectivity in epoxide ring-opening reactions, as shown in derivatives from structural analogs .

Q. What computational methods predict the thermochemical stability of this compound derivatives?

Density Functional Theory (DFT) calculations assess ring strain energy and formation enthalpies (ΔfH). Comparative studies with hydroxyoxirenyl and other strained heterocycles (e.g., from ) provide benchmarks for evaluating stability and reactivity under varying conditions .

Methodological Considerations

  • Contradictions in Data : While Burkhard’s work emphasizes oxetane stability, Croft’s catalytic methods highlight reactivity under specific conditions. Researchers must balance these properties when designing synthetic routes .
  • Crystallographic Refinement : SHELXL’s robustness for small-molecule refinement ensures accurate structural resolution, but twinned data may require SHELXE for experimental phasing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.